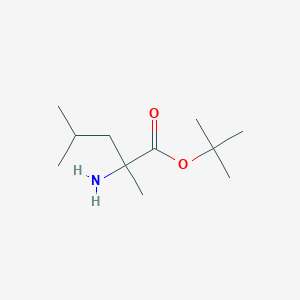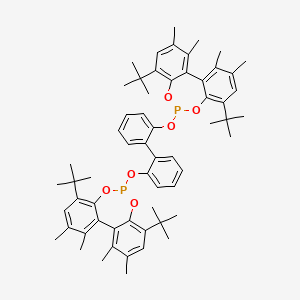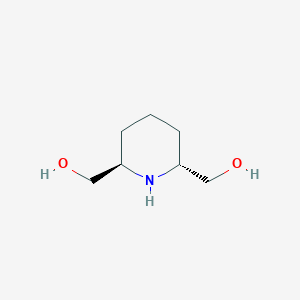
((2R,6R)-Piperidine-2,6-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,6R)-Piperidine-2,6-diyl)dimethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a piperidine ring substituted with two hydroxymethyl groups at the 2 and 6 positions, both in the R configuration. Its unique structure makes it a valuable building block in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,6R)-Piperidine-2,6-diyl)dimethanol typically involves the reduction of a suitable precursor. One common method is the catalytic hydrogenation of a piperidine derivative under specific conditions. For instance, the reduction of 2,6-diformylpiperidine using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
((2R,6R)-Piperidine-2,6-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of piperidine derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts like Pd/C or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can facilitate the substitution of hydroxyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidine-2,6-dicarboxylic acid, while substitution reactions can produce various piperidine derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, ((2R,6R)-Piperidine-2,6-diyl)dimethanol is used as a chiral building block for the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology
In biological research, this compound serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.
Medicine
This compound derivatives have potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.
作用機序
The mechanism of action of ((2R,6R)-Piperidine-2,6-diyl)dimethanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. For example, some derivatives may act as inhibitors of enzymes involved in neurotransmitter synthesis, thereby affecting neurological function.
類似化合物との比較
Similar Compounds
(2R,6R)-2,6-Dimethylpiperazine: Another chiral piperidine derivative with similar structural features.
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with significant biological activity.
Uniqueness
((2R,6R)-Piperidine-2,6-diyl)dimethanol is unique due to its specific substitution pattern and chiral configuration, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its role as a versatile building block make it valuable in multiple research and industrial applications.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
[(2R,6R)-6-(hydroxymethyl)piperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c9-4-6-2-1-3-7(5-10)8-6/h6-10H,1-5H2/t6-,7-/m1/s1 |
InChIキー |
MCEPYPBCTYUNDH-RNFRBKRXSA-N |
異性体SMILES |
C1C[C@@H](N[C@H](C1)CO)CO |
正規SMILES |
C1CC(NC(C1)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6S,7S)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12830538.png)
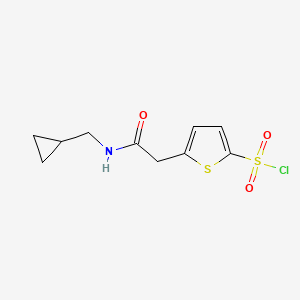
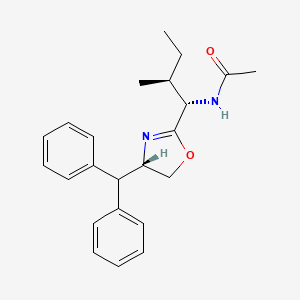
![N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine](/img/structure/B12830562.png)

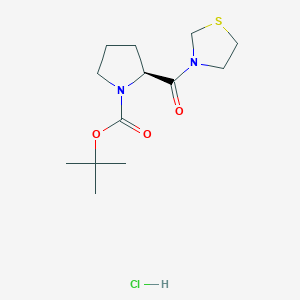
![1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12830574.png)
![3-(2,6-Diisopropylphenyl)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazole-2-thione](/img/structure/B12830575.png)
![(3S,4S)-4-amino-2-[(3S,6S)-4,6-diamino-3-[(2R,3R,5R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B12830581.png)
![(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B12830588.png)
